molecular formula C15H13NO3 B3056511 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester CAS No. 71971-00-1

4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester

Cat. No. B3056511
CAS RN: 71971-00-1
M. Wt: 255.27 g/mol
InChI Key: QCUOJQGCBZVOAP-UHFFFAOYSA-N
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Description

“4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester” is an organic compound . It is a white to light yellow crystalline solid . It has good solubility in some organic solvents such as dimethyl sulfoxide and dimethylformamide .


Molecular Structure Analysis

The molecular formula of “4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester” is C7H5NO3 . It has an average mass of 151.120 Da and a monoisotopic mass of 151.026947 Da .


Physical And Chemical Properties Analysis

“4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester” is a solid at room temperature . It has a molecular weight of 151.12 . More detailed physical and chemical properties can be found in specialized chemical databases .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • 4H-Furo[3,2-b]pyrrole-5-carboxylic acid derivatives are involved in the synthesis of various heterocyclic compounds. For example, Ergun et al. (2014) describe the synthesis of compounds such as ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and 5-oxo-N-phenyl-2,5-dihydro-4H-furo[3,2-b]pyrrole-4-carboxamide, starting from related acid derivatives (Ergun et al., 2014).

Synthesis of Furopyridines

  • Shiotani and Morita (1986) describe a method for synthesizing furo[3,2-b]pyridine and its derivatives from compounds related to ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (Shiotani & Morita, 1986).

Preparation of Furo[3,2-b]indole Derivatives

  • Tanaka, Yakushijin, and Yoshina (1979) conducted research on the preparation of 4H-furo[3,2-b]indole derivatives, which are structurally related to 4H-Furo[3,2-b]pyrrole-5-carboxylic acid (Tanaka et al., 1979).

Antibacterial Activity Research

  • A 2017 study by Zemanov et al. evaluated the antibacterial activity of furo[3,2-b]pyrrole derivatives, indicating potential application in developing antibacterial agents (Zemanov et al., 2017).

properties

IUPAC Name

ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-2-18-15(17)12-9-14-11(16-12)8-13(19-14)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUOJQGCBZVOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501394
Record name Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate

CAS RN

71971-00-1
Record name Ethyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester
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4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester
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4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester
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4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 2-phenyl-, ethyl ester

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